molecular formula C17H22N4O2 B11186426 1-methyl-4-phenyl-3-(1-propionylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-propionylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11186426
M. Wt: 314.4 g/mol
InChI Key: QRCNJUNPJICRJC-UHFFFAOYSA-N
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Description

1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. Common starting materials include phenylhydrazine, methyl isocyanate, and propanoylpiperidine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: can be compared with other triazole derivatives, such as:

Uniqueness

The uniqueness of 1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific structural features and the resulting biological activities. Its unique combination of functional groups may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-methyl-4-phenyl-5-(1-propanoylpiperidin-3-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C17H22N4O2/c1-3-15(22)20-11-7-8-13(12-20)16-18-19(2)17(23)21(16)14-9-5-4-6-10-14/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3

InChI Key

QRCNJUNPJICRJC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC(C1)C2=NN(C(=O)N2C3=CC=CC=C3)C

Origin of Product

United States

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